3-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound (hereafter referred to as Compound A) is a sulfonamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole group and a 3-fluorobenzenesulfonamide moiety. The fluorine atom at the benzene ring’s 3-position enhances metabolic stability, while the pyridazine-pyrazole framework facilitates interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
3-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-14-11-12-27(25-14)20-10-9-19(23-24-20)22-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)13-18/h2-13,26H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAZEDNXUTWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The structure features a sulfonamide group, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria, leading to antibacterial effects.
- Antitumor Activity : The pyrazole moiety has been associated with inhibitory effects on various kinases involved in cancer progression, such as BRAF and EGFR .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 125 µg/mL .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 2.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| Compound C | 5.0 | Pseudomonas aeruginosa |
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural components allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives could enhance the cytotoxic effects of doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following factors are significant:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency against specific targets.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency |
| Methyl Group | Enhances selectivity for targets |
| Sulfonamide Group | Essential for antibacterial activity |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Compound A shares a common scaffold with several analogs, but its biological and chemical properties are modulated by distinct substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorine Position : The 3-fluoro substitution in Compound A balances lipophilicity and electronic effects, whereas 2- or 4-fluoro analogs may exhibit altered binding kinetics .
Key Observations :
- Sulfonamide vs. Carboxamide : Replacing the sulfonamide group with a carboxamide (e.g., in ’s benzamide analog) shifts activity from kinase inhibition to apoptosis induction.
- Substituent-Driven Selectivity : The 3-methylpyrazole in Compound A likely contributes to kinase specificity, whereas bulkier pyrazole derivatives (e.g., trimethylpyrazole) may favor anti-inflammatory pathways .
Pharmacokinetic and Physicochemical Properties
Table 3: Comparative Pharmacokinetic Parameters
| Compound Name | LogP | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Compound A | 2.8 (predicted) | ~15 (moderate) | 85–90 |
| 4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide | 3.1 | ~8 (low) | >90 |
| 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide | 2.5 | ~25 (high) | 75–80 |
Key Observations :
- Ethoxy vs. Fluoro Substituents : Ethoxy groups (e.g., in ’s compound) increase LogP and reduce solubility, whereas fluorine improves bioavailability without excessive hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
